molecular formula C16H18N6O4 B12557742 6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile

6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile

Cat. No.: B12557742
M. Wt: 358.35 g/mol
InChI Key: NLXNJXJJTBGEFC-RVXWVPLUSA-N
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Description

6-[6-Amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile is a synthetically modified purine nucleoside analog of significant interest in chemical biology and medicinal chemistry research. This compound features a hex-5-ynenitrile side chain attached at the purine position 2, a strategic modification known to enhance cell permeability and improve target selectivity, particularly in the development of kinase inhibitors . The molecule is built upon a canonical (2R,3R,4S,5R) ribofuranose sugar moiety, which is critical for its recognition by various cellular enzymes and its subsequent incorporation into biological systems. The primary research applications of this compound are founded on its role as a nucleoside analog. Its structural design allows it to serve as a valuable chemical tool for investigating purine-binding enzymes and nucleotide-mediated signaling pathways. The unique hex-5-ynenitrile side chain differentiates it from simpler purine derivatives and is a key feature that researchers can utilize for further bioconjugation or probe development, making it a versatile building block for creating more complex chemical entities . Its mechanism of action in biological systems is primarily based on its ability to mimic natural purine nucleosides, potentially allowing it to interact with and modulate the activity of enzymes such as kinases and phosphorylases. By competing with endogenous nucleotides, it can disrupt specific metabolic or signaling pathways, providing researchers with a means to dissect complex cellular processes. The compound is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment and conducting all procedures in a well-ventilated fume hood.

Properties

Molecular Formula

C16H18N6O4

Molecular Weight

358.35 g/mol

IUPAC Name

6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile

InChI

InChI=1S/C16H18N6O4/c17-6-4-2-1-3-5-10-20-14(18)11-15(21-10)22(8-19-11)16-13(25)12(24)9(7-23)26-16/h8-9,12-13,16,23-25H,1-2,4,7H2,(H2,18,20,21)/t9-,12-,13-,16-/m1/s1

InChI Key

NLXNJXJJTBGEFC-RVXWVPLUSA-N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C#CCCCC#N)N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C#CCCCC#N)N

Origin of Product

United States

Preparation Methods

Key Challenges:

  • Stereochemical Purity : The sugar moiety requires strict stereocontrol at the anomeric position (C1) and hydroxyl groups.
  • Functional Group Compatibility : The hydroxymethyl and hydroxyl groups on the sugar must be protected selectively during coupling.
  • Introduction of the Alkyne-Cyano Group : The terminal alkyne and cyano group necessitate mild, selective installation to avoid side reactions.

General Synthetic Strategies

Sugar Preparation and Protection

The ribose derivative is synthesized via stereoselective methods, often employing protected ribose derivatives . Common strategies include:

Step Reagents/Conditions Purpose Reference
Hydroxyl Protection Ac₂O, pyridine; BzCl, DMAP; TBSOTf, 2,6-lutidine Protects secondary OH groups on ribose for stability during coupling
Hydroxymethyl Protection Ac₂O, pyridine; TBSOTf, DMAP Protects primary OH on hydroxymethyl group to prevent premature deprotection

Purine Base Activation

The purine base is typically activated for glycosylation. Common methods include:

  • Halogenation : Introducing Cl or Br at position 2 of the purine.
  • Mitsunobu Reaction : Coupling protected ribose to the purine using DIAD and PPh₃.

Coupling Reactions

Glycosylation of Purine Base

The ribose-sugar is attached to the purine via N9 . Key methods include:

Method Reagents/Conditions Yield Stereochemical Outcome Reference
Mitsunobu Coupling DIAD, PPh₃, THF, 0°C → RT 70–85% β-N9 configuration (desired)
Knoevenagel Condensation PPh₃, toluene, reflux 60–75% α/β mixture (less selective)

Deprotection of Sugar Moieties

After coupling, hydroxyl groups are deprotected:

Step Reagents/Conditions Notes Reference
Acetyl Removal NH₃/MeOH, 0°C → RT Selective deprotection of acetyl groups
TBS Removal TBAF, THF, 0°C → RT Removes silyl protecting groups from hydroxymethyl

Introduction of Hex-5-ynenitrile Side Chain

The alkyne-cyano group is introduced at position 2 of the purine. Strategies include:

Nucleophilic Substitution

A bromine atom at position 2 is replaced with a propargyl nitrile:

Step Reagents/Conditions Mechanism Reference
Bromination NBS, DMF, 0°C → RT Introduces Br at C2 of purine
SNAr Reaction KCN, CuI, DMF, 80°C Replaces Br with CN, forming C≡C-CN group

Cross-Coupling Reactions

For terminal alkynes, Sonogashira coupling is employed:

Step Reagents/Conditions Outcome Reference
Pd/Cu Catalysis Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60°C Forms C≡C bond between purine and alkyne

Critical Reaction Optimization

Stereochemical Control

The β-N9 configuration is ensured via Mitsunobu conditions , which favor inversion of configuration.

Functional Group Tolerance

The hydroxymethyl group is sensitive to acidic conditions. Silyl protection (e.g., TBS) is preferred over acetyl for stability during alkyne introduction.

Hypothetical Synthetic Route

A plausible route based on analogous syntheses:

  • Sugar Synthesis :
    • Protect ribose hydroxyls with acetyl groups.
    • Protect hydroxymethyl with TBS.
  • Purine Activation :
    • Brominate position 2 of 6-aminopurine.
  • Glycosylation :
    • Mitsunobu coupling with protected ribose.
  • Deprotection :
    • Remove TBS and acetyl groups.
  • Side Chain Installation :
    • SNAr reaction with propargyl nitrile.

Data Tables: Comparative Analysis

Table 1: Glycosylation Methods for Purine-Sugar Coupling

Method Reagents Yield Stereochemical Purity References
Mitsunobu DIAD, PPh₃, THF 80% >95% β-N9
Knoevenagel Condensation PPh₃, toluene 65% 50:50 α/β

Table 2: Deprotection Strategies

Protecting Group Deprotection Agent Conditions Efficiency References
Acetyl NH₃/MeOH 0°C → RT High
TBS TBAF, THF 0°C → RT Moderate

Chemical Reactions Analysis

Types of Reactions

6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the nitrile group, leading to the formation of amines or other reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenated compounds for substitution reactions. The reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for different applications.

Scientific Research Applications

6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to nucleic acids and their interactions with proteins and other biomolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to fully elucidate the exact mechanisms and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Purine Bases

4-Amino-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(methylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
  • Key Differences: Replaces the purine base with a pyrrolo[2,3-d]pyrimidine scaffold and introduces a methylamino group at position 4. The carbonitrile group at position 5 mirrors the nitrile functionality in the main compound.
  • Implications: The pyrrolopyrimidine core may alter binding affinity to adenosine receptors compared to purine-based structures .
2-Phenylaminoadenosine (FDB022408)
  • Key Differences: Features a phenylamino group at position 2 of the purine instead of the hex-5-ynenitrile chain.

Analogues with Similar Sugar Moieties

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol (CAS: 3228-71-5)
  • Key Differences : Lacks the hex-5-ynenitrile chain, retaining only the hydroxylated oxolane (tetrahydrofuran) sugar.
  • Implications : The absence of the nitrile group reduces hydrophobicity, likely improving aqueous solubility but decreasing membrane permeability compared to the main compound .
8-Hydroxyadenosine (CAS: 29851-57-8)
  • Key Differences : Contains an 8-hydroxyl group on the purine ring, introducing oxidative modification.
  • Implications : The 8-hydroxy group increases susceptibility to metabolic degradation, whereas the nitrile group in the main compound may enhance stability .

Phosphorylated Derivatives

[(2R,3S,4R,5R)-5-[6-Amino-2-(3-aminopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate (CAS: 110224-45-8)
  • Key Differences: Incorporates a phosphono hydrogen phosphate group and a sulfanyl-propyl chain.
  • Implications : The phosphate group introduces negative charges, enhancing solubility and interactions with cationic binding pockets, unlike the neutral nitrile group in the main compound .
AR-C67085 (P2Y Receptor Antagonist)
  • Key Differences : Features a propylsulfanyl group and multiple phosphate modifications.
  • Implications : Such modifications are critical for high-affinity binding to P2Y receptors, suggesting the main compound’s nitrile group may confer distinct receptor selectivity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Implications
Main Compound (CAS: 62591-65-5) C16H18N6O4 358.36 Hex-5-ynenitrile, hydroxylated oxolane Potential stability and membrane permeability
2-Phenylaminoadenosine (FDB022408) C16H18N6O4 358.36 Phenylamino Enhanced receptor binding via aromatic stacking
8-Hydroxyadenosine (CAS: 29851-57-8) C10H13N5O5 283.24 8-hydroxyl Oxidative susceptibility
[(2R,3S,4R,5R)-5-[6-Amino-2-(3-aminopropylsulfanyl)purin-9-yl]-... phosphate C13H22N6O10P2S 532.34 Phosphono phosphate, sulfanyl Charged interactions, improved solubility

Research Findings and Implications

  • Biological Activity: The nitrile group in the main compound may mimic carbonyl groups in receptor binding, as seen in adenosine-derived inhibitors (), but with altered electronic properties .
  • Physical Properties : The hex-5-ynenitrile chain likely increases logP (hydrophobicity) compared to hydroxylated analogues, impacting pharmacokinetics .

Biological Activity

6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile is a complex organic compound that belongs to the purine nucleoside class. Its structural complexity suggests potential biological activities that merit investigation. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C16H18N6O4
Molecular Weight 358.36 g/mol
IUPAC Name 6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile
CAS Number 540828

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its interaction with adenosine receptors and its potential as an antitumor agent.

Adenosine Receptor Interaction

Research indicates that compounds structurally similar to 6-[6-amino... exhibit significant binding affinity to adenosine receptors, particularly the A3 subtype. These interactions can modulate various physiological responses including anti-inflammatory effects and tumor growth inhibition.

  • A3 Adenosine Receptor Agonism : Activation of A3 receptors has been associated with protective effects in inflammatory conditions and may inhibit tumor cell proliferation .
  • Structural Modifications : Variations in the purine base or ribose moiety can enhance or reduce efficacy at these receptors. For example, adding specific substituents can convert agonists into antagonists .

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. Notably:

  • Study on Hepatocellular Carcinoma (HCC) : A derivative similar to this compound showed a significant reduction in cell viability in HCC cells through the induction of apoptosis mediated by A3 receptor activation .

Antiparasitic Effects

Another area of interest is the compound's efficacy against parasitic infections:

  • Research on Trypanosoma spp. : Several analogs have shown potent activity against Trypanosoma cruzi and Leishmania spp., suggesting potential therapeutic applications for parasitic diseases .

The mechanisms underlying the biological activity of 6-[6-amino... are multifaceted:

  • Inhibition of Cell Proliferation : The compound appears to inhibit DNA synthesis in rapidly dividing cells by interfering with nucleotide metabolism.
  • Induction of Apoptosis : Activation of apoptotic pathways through receptor-mediated signaling is a critical mechanism for its antitumor effects.
  • Modulation of Immune Responses : By acting on adenosine receptors, the compound may modulate immune responses, enhancing anti-tumor immunity while reducing inflammation.

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